BB-22 4-hydroxyisoquinoline isomer

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

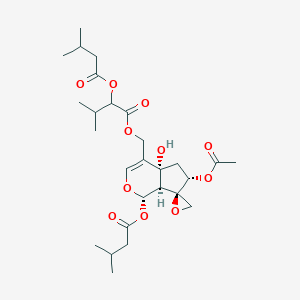

BB-22 is an analog of the potent synthetic cannabinoid JWH 018 that is structurally similar to PB-22 and its derivative, 5-fluoro PB-22. Both BB-22 and PB-22 are distinctive in that an 8-hydroxyquinoline replaces the naphthalene group of JWH 018. BB-22 4-hydroxyisoquinoline isomer differs from BB-22 structurally by having the quinoline group replaced with an isoquinoline group attached at its four position. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.

Applications De Recherche Scientifique

1. Analytical Differentiation in Forensic Drug Analysis

A study by Kohyama et al. (2016) highlights the importance of differentiating among regioisomers of synthetic cannabinoids in forensic drug analysis. This research is significant for identifying isomeric molecules that stem from minor modifications of 5F-PB-22, which is closely related to the BB-22 4-hydroxyisoquinoline isomer. Techniques such as gas chromatography and liquid chromatography-tandem mass spectrometry are employed for this purpose (Kohyama et al., 2016).

2. Use in Biological Studies

Mercurio et al. (2021) discuss the use of a highly functionalized isoquinoline derivative in biological studies using the ascidian Ciona intestinalis. This derivative, similar in structure to BB-22, exhibits intense fluorescence in cell nuclei and affects larval swimming ability, suggesting potential applications as a fluorescent dye in biological research (Mercurio et al., 2021).

3. Exploration in Pharmacophore Studies

The study by Makhloufi et al. (2018) on 4-hydroxyquinazoline, a compound related to 4-hydroxyisoquinoline, focuses on the theoretical aspects of electrophilic aromatic nitration, which is crucial in understanding the chemical properties and reactivity of such compounds. This research has implications for the development of pharmacophores used in medicinal chemistry (Makhloufi et al., 2018).

4. Catalytic Performance in Chemical Reactions

Shang et al. (2008) examine the use of modified MCM-22 zeolites, treated with silylation agents including 8-hydroxyquinoline, for the skeletal isomerization of n-butene. This study demonstrates the potential for hydroxyquinoline derivatives in enhancing catalytic performance, which may extend to similar compounds like BB-22 (Shang et al., 2008).

5. Use in Developing Novel Therapeutics

Behl et al. (2022) review the pharmacological and nanotechnological aspects of berberine, an isoquinoline alkaloid with a broad array of medicinal properties. This research is indicative of the potential of isoquinoline derivatives like BB-22 in developing new therapeutic medicines for various disorders, especially when enhanced by nanotechnology (Behl et al., 2022).

Propriétés

Nom du produit |

BB-22 4-hydroxyisoquinoline isomer |

|---|---|

Formule moléculaire |

C25H24N2O2 |

Poids moléculaire |

384.5 |

InChI |

InChI=1S/C25H24N2O2/c28-25(29-24-15-26-14-19-10-4-5-11-20(19)24)22-17-27(16-18-8-2-1-3-9-18)23-13-7-6-12-21(22)23/h4-7,10-15,17-18H,1-3,8-9,16H2 |

Clé InChI |

RTMDZYWZLPOXLY-UHFFFAOYSA-N |

SMILES |

O=C(OC1=C(C=CC=C2)C2=CN=C1)C3=CN(CC4CCCCC4)C5=C3C=CC=C5 |

Synonymes |

isoquinolin-4-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.